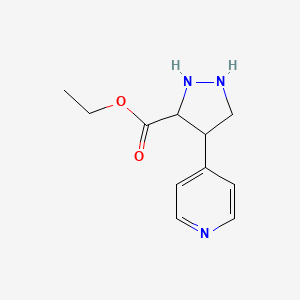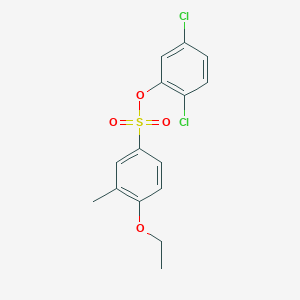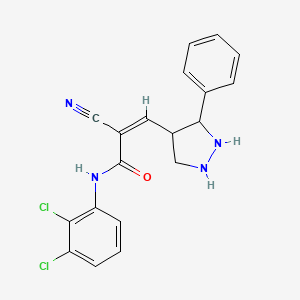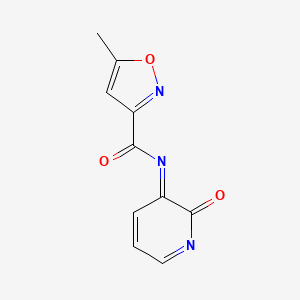![molecular formula C27H36ClN5O6S2 B12346508 Ethyl 4-((4-((3-(dimethylamino)propyl)(5-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B12346508.png)
Ethyl 4-((4-((3-(dimethylamino)propyl)(5-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a benzothiazole moiety, a piperazine ring, and a sulfonyl group. Its unique chemical properties make it a subject of interest in medicinal chemistry, pharmacology, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the synthesis of the benzothiazole core, followed by the introduction of the piperazine ring and the sulfonyl group. Common reagents used in these reactions include ethyl chloroformate, dimethylamine, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE
- ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE
Uniqueness
The uniqueness of ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE lies in its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit enhanced biological activity, stability, or solubility, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C27H36ClN5O6S2 |
|---|---|
Molekulargewicht |
626.2 g/mol |
IUPAC-Name |
ethyl 4-[4-[3-(dimethylamino)propyl-(5-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C27H35N5O6S2.ClH/c1-5-38-27(34)30-15-17-31(18-16-30)40(35,36)22-10-7-20(8-11-22)25(33)32(14-6-13-29(2)3)26-28-23-19-21(37-4)9-12-24(23)39-26;/h7-12,19H,5-6,13-18H2,1-4H3;1H |
InChI-Schlüssel |
BMKCTBUFLKLUGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=C(S3)C=CC(=C4)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-chlorophenyl)methyl]-1-(2,4,5-trimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B12346432.png)



![N-[(2-chlorophenyl)methyl]-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B12346468.png)
![2-{[11-(4-Butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B12346471.png)
![N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-(3-nitrophenyl)pyrazolidine-3-carboxamide](/img/structure/B12346475.png)

![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12346484.png)
![ethyl 4-oxo-4aH-thieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B12346492.png)
![ethyl 3-oxo-6,8,9,9a-tetrahydro-5H-pyridazino[3,4-d]azepine-7-carboxylate](/img/structure/B12346500.png)
![(2Z)-6-chloro-2-[(3-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B12346504.png)

